Adatanserin

Catalog No.
S517212
CAS No.
127266-56-2
M.F
C21H31N5O
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adatanserin

CAS Number

127266-56-2

Product Name

Adatanserin

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide

Molecular Formula

C21H31N5O

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27)

InChI Key

HPFLVTSWRFCPCV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

adatanserin, N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide, WY 50324, WY 50324 dihydrochloride, WY-50324

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5

The exact mass of the compound Adatanserin is 369.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adatanserin is a highly specialized adamantyl-arylpiperazine derivative utilized in advanced neuropharmacological research due to its defined dual-action receptor profile. Functioning as a high-affinity 5-HT1A receptor partial agonist and a moderate-affinity 5-HT2A/2C receptor antagonist, it provides a distinct neurochemical mechanism compared to traditional single-target azapirones [1]. For laboratory procurement, Adatanserin is valued for its stable amide linkage, which ensures reliable in vivo bioavailability and reproducible performance in both behavioral assays and neuroprotective ischemia models [2]. Its structural integration of a lipophilic adamantane cage with a piperazine moiety makes it a critical benchmark compound for structure-activity relationship (SAR) studies targeting central nervous system (CNS) receptor modulation [1].

Substituting Adatanserin with common 5-HT1A partial agonists, such as buspirone, fundamentally alters experimental outcomes because these generic alternatives lack the critical 5-HT2A antagonist activity required for complex neuroprotective and behavioral models [1]. Furthermore, attempting to use closely related synthetic analogs—specifically those utilizing an ester linkage rather than Adatanserin's specific amide linkage—results in a complete loss of in vivo efficacy. While ester-based adamantyl-piperazines may demonstrate high in vitro receptor affinity, they fail to penetrate or stabilize in whole-animal models, rendering them unsuitable for translational assays [1]. Procurement must strictly specify the Adatanserin amide structure to ensure both dual-receptor engagement and necessary in vivo stability.

Dual Receptor Affinity Profile vs. Standard Azapirones

Adatanserin demonstrates a highly differentiated dual-binding profile compared to standard azapirones like buspirone. In radioligand binding assays, Adatanserin achieves a low-nanomolar affinity for the 5-HT1A receptor (Ki = 1 nM) while simultaneously maintaining significant affinity for 5-HT2A receptors (Ki = 73 nM) [1]. In contrast, buspirone exhibits lower 5-HT1A affinity (Ki = 10 nM) and lacks meaningful 5-HT2 binding [1].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataAdatanserin: Ki = 1 nM (5-HT1A), Ki = 73 nM (5-HT2A)
Comparator Or BaselineBuspirone: Ki = 10 nM (5-HT1A), negligible 5-HT2A affinity
Quantified Difference10-fold higher 5-HT1A affinity and the addition of 5-HT2A engagement
ConditionsRadioligand displacement assays in rat hippocampus and brain cortex tissue

This dual-affinity profile justifies the procurement of Adatanserin for models requiring simultaneous 5-HT1A activation and 5-HT2A blockade, which standard azapirones cannot provide.

In Vivo Behavioral Efficacy and Linkage Stability

The structural formulation of Adatanserin (an amide) is critical for its in vivo performance, distinguishing it from close synthetic analogs. Compound 1 (an ester analog: 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl adamantyl-1-carboxylate) demonstrates high in vitro affinity (Ki = 8 nM for 5-HT1A) but completely lacks in vivo activity in serotonergic behavioral models [1]. Adatanserin, utilizing an amide linkage, preserves high affinity (Ki = 1 nM) and demonstrates potent partial agonist activity in vivo, including significant anxiolytic activity in animal conflict models [1].

Evidence DimensionIn Vivo Behavioral Activity
Target Compound DataAdatanserin (Amide): Potent in vivo anxiolytic and serotonergic activity
Comparator Or BaselineCompound 1 (Ester analog): Complete lack of in vivo activity
Quantified DifferenceBinary shift from inactive (ester) to highly active (amide) in whole-animal models
ConditionsRat serotonin syndrome and animal conflict behavioral models

Buyers must procure the exact Adatanserin amide structure to ensure translational viability, as ester-based analogs fail in whole-animal behavioral testing.

Mechanism of Ischemic Efflux Attenuation vs. Benchmark Agonists

In models of chemically induced ischemia, Adatanserin provides a differentiated mechanistic pathway for neuroprotection compared to benchmark full 5-HT1A agonists like BAY x 3702. At 100 nM, Adatanserin attenuates ischemic glutamate and GABA efflux by 72% and 81%, respectively, an effect completely reversed by a 5-HT2A/C agonist but unaffected by a 5-HT1A antagonist[1]. Conversely, BAY x 3702 achieves similar attenuation (73% and 69%) strictly via 5-HT1A agonism [1].

Evidence DimensionMaximum attenuation of ischemic glutamate efflux at 100 nM
Target Compound DataAdatanserin: 72% attenuation (mediated via 5-HT2A blockade)
Comparator Or BaselineBAY x 3702: 73% attenuation (mediated via 5-HT1A agonism)
Quantified DifferenceEquivalent efficacy achieved through completely divergent receptor pathways
ConditionsSodium azide-induced anoxia/aglycaemia in rat hippocampal slices

Adatanserin is the necessary choice for researchers seeking to isolate 5-HT2A-mediated neuroprotective mechanisms without relying on standard 5-HT1A-driven pathways.

Validation of Dual-Action CNS Therapeutic Assays

Directly following from its 1 nM 5-HT1A and 73 nM 5-HT2A affinities, Adatanserin serves as a validated reference material for screening mixed anxiolytic and antidepressant agents, eliminating the need to co-administer separate 5-HT1A and 5-HT2A ligands [1].

In Vivo Serotonergic Behavioral Modeling

Because its specific amide linkage ensures metabolic stability and whole-animal efficacy—unlike structurally similar ester analogs—Adatanserin is a required adamantyl-piperazine standard for translating in vitro binding data into rat conflict and head-shake paradigms [1].

Mechanistic Differentiation in Ischemic Excitotoxicity Studies

Leveraging its ability to attenuate ischemic glutamate efflux by 72% specifically via 5-HT2A blockade, Adatanserin is deployed in hippocampal slice models to isolate 5-HT2A-mediated neuroprotection from standard 5-HT1A-driven pathways [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

369.25286063 Da

Monoisotopic Mass

369.25286063 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W5U6WQM26H

Related CAS

144966-96-1 (Monohydrochloride)

Wikipedia

Adatanserin

Dates

Last modified: 07-15-2023
1: Dawson LA, Galandak J, Djali S. Attenuation of ischemic efflux of endogenous amino acids by the novel 5-HT(1A)/5-HT(2) receptor ligand adatanserin. Neurochem Int. 2002 Mar;40(3):203-9. PubMed PMID: 11741003.
2: Gu M, Lim HK. An intelligent data acquisition system for simultaneous screening of microsomal stability and metabolite profiling by liquid chromatography/mass spectrometry. J Mass Spectrom. 2001 Sep;36(9):1053-61. PubMed PMID: 11599083.
3: Lim HK, Chan KW, Sisenwine S, Scatina JA. Simultaneous screen for microsomal stability and metabolite profile by direct injection turbulent-laminar flow LC-LC and automated tandem mass spectrometry. Anal Chem. 2001 May 1;73(9):2140-6. PubMed PMID: 11354502.
4: Abou-Gharbia MA, Childers WE Jr, Fletcher H, McGaughey G, Patel U, Webb MB, Yardley J, Andree T, Boast C, Kucharik RJ Jr, Marquis K, Morris H, Scerni R, Moyer JA. Synthesis and SAR of adatanserin: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents. J Med Chem. 1999 Dec 16;42(25):5077-94. PubMed PMID: 10602693.
5: Lim HK, Stellingweif S, Sisenwine S, Chan KW. Rapid drug metabolite profiling using fast liquid chromatography, automated multiple-stage mass spectrometry and receptor-binding. J Chromatogr A. 1999 Jan 29;831(2):227-41. PubMed PMID: 10070764.
6: Kleven MS, Koek W. Pharmacological characterization of in vivo properties of putative mixed 5-HT1A agonist/5-HT2A/2C antagonist anxiolytics. I. Antipunishment effects in the pigeon. J Pharmacol Exp Ther. 1996 Feb;276(2):388-97. PubMed PMID: 8632301.
7: Singh A, Lucki I. Antidepressant-like activity of compounds with varying efficacy at 5-HT1A receptors. Neuropharmacology. 1993 Apr;32(4):331-40. PubMed PMID: 8497336.

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